2-Bromo-5-(trifluoromethyl)thiazole

Description

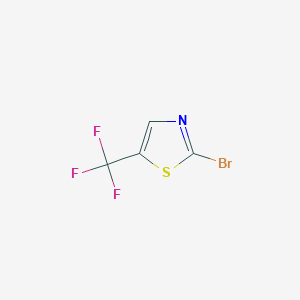

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NS/c5-3-9-1-2(10-3)4(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZHUWFGWBQZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-80-9 | |

| Record name | 2-bromo-5-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-(trifluoromethyl)thiazole: A Technical Guide for Chemical Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-5-(trifluoromethyl)thiazole, a key building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.

Core Chemical Properties

This compound is a halogenated heterocyclic compound featuring a thiazole ring substituted with a bromine atom and a trifluoromethyl group. These functional groups impart unique reactivity and properties to the molecule, making it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₄HBrF₃NS | [1][2][3] |

| Molecular Weight | 232.02 g/mol | [1][3] |

| Physical State | Liquid | [1][3] |

| IUPAC Name | 2-bromo-5-(trifluoromethyl)-1,3-thiazole | [1][2] |

| CAS Number | 1209458-80-9 | [1][2][3] |

| Predicted Boiling Point | 182.8 ± 35.0 °C at 760 mmHg | [4] |

| Purity | Typically ≥95% | [1][3] |

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in publicly available literature. However, analogous syntheses of substituted thiazoles often proceed via the Hantzsch thiazole synthesis, followed by a selective bromination step. Thiazole derivatives are known to be valuable in the development of agrochemicals and pharmaceuticals, including kinase inhibitors.[5][6][7][8]

The reactivity of this compound is largely dictated by the presence of the bromine atom at the 2-position of the thiazole ring. This C-Br bond is susceptible to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of a carbon-carbon bond with a wide range of aryl and heteroaryl boronic acids. This versatility makes it a valuable building block for creating diverse molecular scaffolds.[9][10][11]

Experimental Protocols

While a specific protocol for this compound is not available, the following represents a general procedure for a Suzuki-Miyaura coupling reaction with a bromo-heterocycle, which can be adapted and optimized by researchers.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide:

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the thiazole ring proton.

-

¹³C NMR: Resonances for the carbon atoms of the thiazole ring and the trifluoromethyl group.

-

¹⁹F NMR: A characteristic signal for the trifluoromethyl group.

-

IR Spectroscopy: Absorption bands corresponding to C-H, C=N, C-S, and C-F stretching and bending vibrations.[12][13]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of bromine, trifluoromethyl, and other fragments.[12][14][15]

Logical Relationships and Workflows

The following diagrams illustrate the general logic of utilizing this compound in a drug discovery context, specifically in the synthesis of potential kinase inhibitors via Suzuki-Miyaura cross-coupling.

Safety Information

This compound is classified as a hazardous substance. Researchers should consult the Safety Data Sheet (SDS) before handling and take appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

This technical guide summarizes the currently available information on this compound. Further research is needed to fully characterize its physical and chemical properties and to explore its full potential in various applications.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 1209458-80-9 [chemicalbook.com]

- 3. This compound | 1209458-80-9 [sigmaaldrich.com]

- 4. This compound | CAS#:1209458-80-9 | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)thiazole

CAS Number: 1209458-80-9

This technical guide provides a comprehensive overview of 2-Bromo-5-(trifluoromethyl)thiazole, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The document details its chemical and physical properties, outlines a probable synthetic route, and discusses its potential applications in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a halogenated and trifluoromethylated thiazole derivative. The presence of the trifluoromethyl group significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in the design of novel therapeutic agents.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1209458-80-9 | [3][4] |

| Molecular Formula | C₄HBrF₃NS | [3][4] |

| Molecular Weight | 232.02 g/mol | [5] |

| Physical State | Liquid | [4] |

| Purity | Typically ≥95% | [4] |

| IUPAC Name | 2-bromo-5-(trifluoromethyl)-1,3-thiazole | [4] |

| Smiles Code | FC(C1=CN=C(Br)S1)(F)F | [3] |

| InChI Key | UFZHUWFGWBQZTL-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound

The synthesis would likely proceed in a multi-step fashion, starting from a readily available trifluoromethylated precursor.

Step 1: Synthesis of a suitable α-haloketone (Notional Experiment)

A key intermediate would be an α-haloketone bearing the trifluoromethyl group. The specific starting materials and reaction conditions would need to be optimized.

-

Materials: A suitable trifluoromethylated ketone, a halogenating agent (e.g., N-Bromosuccinimide), a radical initiator (e.g., AIBN), and an appropriate solvent (e.g., carbon tetrachloride).

-

Procedure:

-

Dissolve the trifluoromethylated ketone in the chosen solvent in a round-bottom flask.

-

Add the halogenating agent and the radical initiator.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the α-haloketone.

-

Step 2: Hantzsch Thiazole Synthesis (Notional Experiment)

The synthesized α-haloketone would then be reacted with a thioamide to form the thiazole ring.

-

Materials: The α-haloketone from Step 1, a simple thioamide (e.g., thioformamide), and a suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the α-haloketone and the thioamide in the solvent in a round-bottom flask.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-unsubstituted-5-(trifluoromethyl)thiazole by column chromatography.

-

Step 3: Bromination of the Thiazole Ring (Notional Experiment)

The final step would involve the bromination of the thiazole ring at the 2-position.

-

Materials: 5-(trifluoromethyl)thiazole from Step 2, a brominating agent (e.g., N-Bromosuccinimide or bromine), and a suitable solvent (e.g., acetic acid or chloroform).

-

Procedure:

-

Dissolve the 5-(trifluoromethyl)thiazole in the solvent in a flask protected from light.

-

Slowly add the brominating agent at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to obtain this compound.

-

Workflow of Hypothetical Synthesis

References

- 1. 5-bromo-2-(bromomethyl)thiazole | Sigma-Aldrich [sigmaaldrich.com]

- 2. myskinrecipes.com [myskinrecipes.com]

- 3. 1209458-80-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | 1209458-80-9 [chemicalbook.com]

- 6. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]

- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)thiazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-(trifluoromethyl)thiazole, a key heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly in the development of novel therapeutics.

Core Physicochemical and Safety Data

This compound is a halogenated, trifluoromethyl-substituted thiazole derivative. Its unique substitution pattern makes it a valuable intermediate for introducing the trifluoromethylthiazole moiety into more complex molecular architectures, often enhancing the metabolic stability and potency of bioactive compounds.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 232.02 g/mol | |

| Molecular Formula | C₄HBrF₃NS | |

| CAS Number | 1209458-80-9 | |

| Physical State | Liquid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C under inert atmosphere |

Safety and Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

This information is based on commercially available safety data sheets and should be consulted before handling the compound.

Synthesis of this compound

The synthesis of this compound can be effectively achieved from its corresponding amine precursor, 2-Amino-5-(trifluoromethyl)thiazole, via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry allows for the conversion of an amino group into a bromide through the formation of a diazonium salt intermediate, catalyzed by a copper(I) salt.[1][2][3]

Experimental Protocol: Synthesis via Sandmeyer-Type Reaction

This protocol outlines the conversion of 2-Amino-5-(trifluoromethyl)thiazole to this compound.

Materials:

-

2-Amino-5-(trifluoromethyl)thiazole

-

Copper(I) bromide (CuBr)

-

tert-Butyl nitrite (t-BuONO) or Sodium Nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Acetonitrile (anhydrous)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-5-(trifluoromethyl)thiazole (1.0 eq) and copper(I) bromide (1.2 eq) in anhydrous acetonitrile.

-

Diazotization: Cool the mixture in an ice bath to 0-5°C. To this stirring suspension, add tert-butyl nitrite (1.2 eq) dropwise, ensuring the temperature remains below 5°C. If using sodium nitrite, it should be dissolved in a minimal amount of water and added slowly. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction: Allow the reaction mixture to stir at 0-5°C for 30 minutes, then let it warm to room temperature and continue stirring for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. The liberation of nitrogen gas may be observed.[4]

-

Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Applications in Drug Development and Agrochemicals

This compound serves as a critical intermediate in the synthesis of a wide range of biologically active molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 2-position of the thiazole ring. The trifluoromethyl group is a well-known bioisostere for other functional groups and can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.

Thiazole-containing compounds have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] Notably, the thiazole scaffold is present in several PI3K inhibitors, a class of drugs that target the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[6][7][8] Furthermore, thiazole derivatives are integral to the development of modern agrochemicals, contributing to the creation of new fungicides and insecticides.[5][9]

Logical Workflow for Application in Suzuki Coupling

The following diagram illustrates a typical experimental workflow for utilizing this compound in a Suzuki cross-coupling reaction to generate a 2-aryl-5-(trifluoromethyl)thiazole derivative, a common scaffold in drug discovery.

Role in PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Several thiazole-containing molecules have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[6][7][8] this compound can be used as a starting material to synthesize more complex thiazole derivatives designed to target these kinases.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway and indicates the points of inhibition by targeted therapies, including those derived from thiazole scaffolds.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its unique combination of a reactive bromine atom and a trifluoromethyl group makes it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. The synthetic protocols and application insights provided in this guide are intended to support researchers in leveraging the full potential of this important chemical intermediate.

References

- 1. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(trifluoromethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 2-Bromo-5-(trifluoromethyl)thiazole, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic steps, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromo substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures. This guide outlines a robust and well-established two-step synthetic route commencing with the formation of the key intermediate, 2-amino-5-(trifluoromethyl)thiazole, followed by its conversion to the final product via a Sandmeyer reaction.

Core Synthesis Pathway

The principal synthesis pathway for this compound is a two-step process:

-

Hantzsch Thiazole Synthesis: Formation of 2-amino-5-(trifluoromethyl)thiazole from a suitable α-haloketone and thiourea.

-

Sandmeyer Reaction: Conversion of the 2-amino group of the thiazole intermediate to a bromo group using a diazotization reaction followed by treatment with a copper(I) bromide source.

Below is a visual representation of the overall synthetic workflow.

Caption: Overall synthesis workflow.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)thiazole

The synthesis of the key intermediate, 2-amino-5-(trifluoromethyl)thiazole, is achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with thiourea. A plausible α-haloketone precursor for this synthesis is 3-bromo-1,1,1-trifluoroacetone.

Reaction Scheme:

A Technical Guide to 2-Bromo-5-(trifluoromethyl)thiazole

IUPAC Name: 2-bromo-5-(trifluoromethyl)-1,3-thiazole[1]

This technical guide provides an in-depth overview of 2-Bromo-5-(trifluoromethyl)thiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its chemical properties, a representative synthetic protocol, and its applications as a versatile building block for creating novel therapeutic agents. Furthermore, it outlines standard experimental protocols for evaluating the biological activity of its derivatives.

Chemical and Physical Properties

This compound is a halogenated and fluorinated heterocyclic compound. The presence of the trifluoromethyl group often enhances metabolic stability and lipophilicity in derivative molecules, while the bromine atom serves as a key reactive handle for further chemical modifications through cross-coupling reactions.[2] Key quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1209458-80-9 | [1] |

| Molecular Formula | C₄HBrF₃NS | [1] |

| Molecular Weight | 232.02 g/mol | [1] |

| Physical State | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | UFZHUWFGWBQZTL-UHFFFAOYSA-N | [1] |

| Storage Temperature | 2-8°C under inert atmosphere | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

Synthesis and Experimental Protocols

The synthesis of substituted thiazoles is most commonly achieved via the Hantzsch thiazole synthesis.[3][4] This method involves the condensation reaction between an α-haloketone and a thioamide. For this compound, a plausible synthetic route would involve the reaction of a suitable α-haloketone bearing a trifluoromethyl group with a bromine-containing thioamide equivalent, or a subsequent bromination step.

Caption: A representative workflow for the synthesis of this compound.

This protocol is a generalized procedure based on the Hantzsch synthesis used for related fluorinated thiazoles.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate α-haloketone (e.g., 2-bromo-4'-fluoroacetophenone, 1.0 eq) and a substituted thiosemicarbazone (1.0 eq) in absolute ethanol.

-

Condensation: Heat the reaction mixture to reflux and maintain for 4-5 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, allow the mixture to cool to room temperature. A precipitate will often form. If not, the volume can be reduced under pressure.

-

Workup: Pour the reaction mixture over crushed ice to precipitate the product. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.

Applications in Drug Development and Research

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active agents.[6][7][8] They exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[6][9][10][11]

-

Building Block: this compound is primarily used as a versatile intermediate in organic synthesis.[2] The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[12]

-

Pharmacological Significance: The trifluoromethyl (CF₃) group is a crucial substituent in modern drug design. Its high electronegativity and lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Studies on related trifluoromethyl-thiazole compounds have demonstrated potent fungicidal and insecticidal activity.[11]

Biological Activity and Signaling Pathways

While specific pathway data for this exact compound is not available, derivatives of 2-aminothiazole are known to act as potent inhibitors of various protein kinases, which are critical nodes in cellular signaling pathways that control cell growth, proliferation, and survival.[3] Inhibition of these pathways is a key mechanism for many anticancer drugs.

Caption: A generic kinase signaling pathway often targeted by thiazole-based inhibitors.

Experimental Protocols for Biological Assays

This protocol, adapted from standard methodologies, determines the lowest concentration of a compound that inhibits visible microbial growth.[3][10]

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Analysis: Determine the MIC by visually inspecting the plates for the lowest compound concentration that shows no turbidity (visible growth). The results can be confirmed by measuring the optical density at 600 nm.

Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.

This protocol outlines a general method to assess the inhibitory activity of a compound against a specific protein kinase.[3]

-

Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction: In a 96-well plate, add the kinase enzyme, the specific peptide substrate, and the appropriate kinase assay buffer.

-

Initiation: Add the test compound and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

-

Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects kinase activity. Calculate IC₅₀ values from the dose-response curve.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Buy 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole | 37461-61-3 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

Technical Guide: Safe Handling and Properties of 2-Bromo-5-(trifluoromethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available safety and property data. A complete, official Safety Data Sheet (SDS) for 2-Bromo-5-(trifluoromethyl)thiazole (CAS No. 1209458-80-9) was not available at the time of writing. The information herein should be used as a guide and supplemented with internal safety assessments and procedures. All quantitative data, unless otherwise specified, should be considered as predicted or estimated values.

Chemical Identification and Physical Properties

This compound is a halogenated heterocyclic compound used in chemical synthesis. Its trifluoromethyl group and bromine atom contribute to its reactivity and potential biological activity.

| Property | Value | Source(s) |

| CAS Number | 1209458-80-9 | [1][2] |

| Molecular Formula | C₄HBrF₃NS | [1][2] |

| Molecular Weight | 232.02 g/mol | [3][4] |

| Physical Form | Colorless to light yellow liquid | [1][4] |

| Purity | Typically ≥95% | [3][4] |

| Boiling Point | 182.8 ± 35.0 °C (Predicted) | [5][6] |

| Density | 1.904 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][4] |

| Melting Point | Data Not Available | |

| Flash Point | Data Not Available | |

| Solubility | Data Not Available |

Hazard Identification and Classification

This chemical is classified as hazardous. All personnel handling this substance must be fully aware of its potential dangers and take appropriate precautions.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation | GHS07: Exclamation Mark | Warning | H315: Causes skin irritation.[3][4] |

| Eye Irritation | GHS07: Exclamation Mark | Warning | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity | GHS07: Exclamation Mark | Warning | H335: May cause respiratory irritation.[4] |

Toxicological Data:

-

No quantitative toxicological data (e.g., LD₅₀, LC₅₀) is publicly available. Due to its irritant properties, it should be handled as a potentially toxic substance via all routes of exposure (inhalation, ingestion, and skin contact).

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on best practices for handling irritant and corrosive liquids.[5][7]

Personal Protective Equipment (PPE)

All handling of this chemical must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[7] The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required. A full face shield should be worn in situations with a significant splash risk.[5]

-

Hand Protection: Chemical-resistant gloves (e.g., Nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[5]

-

Body Protection: A flame-retardant lab coat, long pants, and fully enclosed, chemical-resistant footwear are required.[7]

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.

Caption: Required PPE for handling this compound.

First-Aid Measures

In case of exposure, immediate action is critical.[7]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

-

Specific Hazards: Combustion may produce highly toxic and irritating gases, including carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release Measures

A chemical spill kit with appropriate absorbent materials for corrosive/irritant liquids should be readily available.

-

Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent further spread of the liquid using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Neutralize & Absorb: For small spills, once contained, cautiously absorb the material with an inert absorbent.

-

Collect: Carefully collect the absorbed material and contaminated items into a suitable, labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

-

Dispose: Dispose of all waste in accordance with local, state, and federal regulations.

Caption: Logical workflow for responding to a chemical spill.

References

- 1. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 2. trainingrpq.com.au [trainingrpq.com.au]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | 1209458-80-9 [sigmaaldrich.com]

- 5. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 6. This compound | CAS#:1209458-80-9 | Chemsrc [chemsrc.com]

- 7. umdearborn.edu [umdearborn.edu]

A Technical Guide to 2-Bromo-5-(trifluoromethyl)thiazole for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, synthesis, quality control, and applications of 2-Bromo-5-(trifluoromethyl)thiazole, a key building block in medicinal chemistry and agrochemical research.

Commercial Availability and Supplier Overview

This compound is readily available from a range of commercial suppliers. The compound is typically offered in various quantities with purity levels generally at 95% or higher. Below is a comparative summary of major suppliers and their offerings.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities | Price (USD) per Gram* |

| Sigma-Aldrich | 1209458-80-9 | C4HBrF3NS | ≥95% | 100 mg, 250 mg, 1 g, 5 g | ~$172.50[1] |

| Fluorochem | 1209458-80-9 | C4HBrF3NS | 95% | 100 mg, 250 mg, 1 g, 5 g | ~$158.00 (£126.00)[2] |

| ChemicalBook | 1209458-80-9 | C4HBrF3NS | ≥98% | Inquire for bulk | Varies (lists multiple suppliers)[3] |

| Chemsrc | 1209458-80-9 | C4HBrF3NS | N/A | Inquire for bulk | Varies (lists multiple suppliers)[4] |

Note: Prices are approximate and subject to change. It is recommended to contact suppliers directly for current pricing and bulk quotations.

Physicochemical Properties and Quality Control

Ensuring the quality of starting materials is paramount in research and development. The primary analytical techniques for the quality control of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Typical Quality Control Specifications:

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Purity (by HPLC) | ≥95% (typically ≥98%) | Reverse-Phase HPLC |

| Identity | Conforms to structure | ¹H NMR, ¹⁹F NMR, ¹³C NMR[5][6] |

| Molecular Weight | 232.02 g/mol | Mass Spectrometry |

Representative Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically employed to assess the purity of this compound.

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic or phosphoric acid.[7]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure and identity of the compound.

-

¹H NMR: The proton NMR spectrum would show a characteristic singlet for the proton on the thiazole ring.

-

¹⁹F NMR: The fluorine NMR would exhibit a singlet corresponding to the trifluoromethyl group.[6]

-

¹³C NMR: The carbon NMR provides information on the carbon framework of the molecule.[5]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a modified Hantzsch thiazole synthesis, a widely recognized method for forming thiazole rings.[8][9] The following protocol is a representative procedure based on the synthesis of structurally similar compounds.

Reaction Scheme:

A representative synthetic pathway for this compound.

Materials:

-

1-Bromo-3,3,3-trifluoroacetone

-

Thioacetamide

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Magnesium sulfate

-

Silica gel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 1-bromo-3,3,3-trifluoroacetone (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound as a colorless to pale yellow liquid.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of various biologically active molecules due to the presence of a reactive bromine atom, which allows for further functionalization through cross-coupling reactions.

Kinase Inhibitor Synthesis

The trifluoromethylthiazole moiety is a key pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

p38 MAPK Signaling Pathway: this compound can be utilized in the synthesis of inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in inflammatory responses.[10]

Inhibition of the p38 MAPK signaling pathway by a thiazole-based inhibitor.

PI3K/mTOR Signaling Pathway: This compound also serves as a precursor for the synthesis of dual PI3K/mTOR inhibitors, which are promising therapeutic agents for various cancers.[11]

Dual inhibition of the PI3K/mTOR signaling pathway.

Agrochemical Synthesis

Thiazole derivatives are integral to the development of modern agrochemicals, including fungicides, herbicides, and insecticides.[12][13] The unique electronic properties conferred by the trifluoromethyl group can enhance the biological activity and metabolic stability of the resulting agrochemical. The bromo-functionalization provides a convenient point for the introduction of further diversity to optimize the desired properties of the final product.

Conclusion

This compound is a versatile and commercially accessible building block with significant applications in drug discovery and agrochemical research. Its utility in the synthesis of kinase inhibitors and other biologically active molecules makes it a compound of high interest for researchers and developers in these fields. The synthetic accessibility and potential for diverse functionalization ensure its continued importance in the development of novel chemical entities.

References

- 1. This compound | 1209458-80-9 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 1209458-80-9 [chemicalbook.com]

- 4. This compound | CAS#:1209458-80-9 | Chemsrc [chemsrc.com]

- 5. 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole(37461-61-3) 13C NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Thiazole, 2-bromo-5-nitro- | SIELC Technologies [sielc.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

Fluorinated Thiazole Building Blocks: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of fluorinated thiazole building blocks in modern drug discovery. The strategic incorporation of fluorine into the thiazole scaffold has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules, leading to enhanced efficacy, improved metabolic stability, and novel intellectual property. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, and detailed experimental protocols to empower researchers in the design and development of next-generation therapeutics.

The Strategic Advantage of Fluorine in Thiazole-Based Drug Design

The introduction of fluorine into organic molecules can profoundly influence their biological activity.[1] Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond impart unique properties that are highly advantageous in medicinal chemistry.[1][2] When incorporated into the thiazole ring, a prevalent scaffold in numerous FDA-approved drugs, these effects are particularly impactful.[3][4]

Key benefits of fluorinating thiazole-containing compounds include:

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and conformational preferences, thereby influencing its solubility, membrane permeability, and binding affinity to biological targets.[5][6]

-

Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, which can block sites of metabolism and improve the pharmacokinetic profile of a drug candidate.[5][7]

-

Increased Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole, charge-dipole, and hydrogen bonding interactions within a protein's active site, leading to enhanced binding affinity and potency.[7]

-

Bioisosteric Replacement: A fluorine atom or a trifluoromethyl group can serve as a bioisostere for a hydrogen atom, a hydroxyl group, or a methyl group, respectively. This allows for fine-tuning of a molecule's properties while maintaining its overall shape and ability to interact with its target.[8][9][10]

Synthetic Strategies for Accessing Fluorinated Thiazole Building Blocks

A variety of synthetic methodologies have been developed to introduce fluorine and fluorinated groups onto the thiazole core. These can be broadly categorized into two main approaches: A) construction of the thiazole ring using pre-fluorinated precursors and B) direct fluorination of a pre-formed thiazole ring.

Synthesis from Fluorinated Precursors

The renowned Hantzsch thiazole synthesis is a versatile method for constructing the thiazole ring, and it can be readily adapted to produce fluorinated derivatives by employing fluorinated starting materials.[11][12] This approach offers excellent control over the position of the fluorine substituent.

A general representation of the Hantzsch synthesis for preparing a 4-(fluorophenyl)thiazole is depicted below.[12]

Caption: Hantzsch synthesis of a 4-(fluorophenyl)thiazole derivative.

Direct Fluorination of the Thiazole Ring

Direct fluorination of a pre-existing thiazole scaffold provides a complementary approach, particularly for late-stage functionalization in a synthetic sequence. Both electrophilic and nucleophilic fluorination methods have been successfully employed.

Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for the direct introduction of fluorine onto electron-rich aromatic and heteroaromatic rings.[13][14][15] The reaction mechanism is believed to proceed through a single-electron transfer (SET) pathway.[16]

Nucleophilic Fluorination: For thiazoles bearing a suitable leaving group, such as a bromine or iodine atom, nucleophilic aromatic substitution (SNAr) with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) can be an effective strategy.[17][18][19] The use of phase-transfer catalysts or crown ethers can enhance the reactivity of the fluoride anion.[17]

Synthesis of Trifluoromethyl-Substituted Thiazoles

The trifluoromethyl (CF3) group is a key pharmacophore, and its introduction into the thiazole ring has been achieved through various methods. One notable approach involves the use of Togni's reagent, an electrophilic trifluoromethylating agent, which can react with suitable thiazole precursors.[20][21][22] Another strategy is the cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones mediated by trifluoroacetic acid.[23]

Quantitative Data: Biological Activity of Fluorinated Thiazole Derivatives

The following tables summarize the in vitro biological activities of representative fluorinated thiazole derivatives against key protein kinase targets implicated in cancer.

Table 1: Inhibitory Activity of Fluorinated Thiazole Derivatives against PI3K/mTOR.

| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Reference |

| 18 | PI3K/AKT/mTOR pathway | 0.50 - 4.75 | A549, MCF-7, U-87 MG, HCT-116 | [24] |

| 20 | PI3Kα | 0.009 - 0.290 | Not specified | [24] |

| 21 | PI3Kα | 0.009 - 0.290 | Not specified | [24] |

| 22 | PI3Kβ | 0.02 | Prostate cancer cells | [24] |

| 24 | PI3K | 0.00233 | HT29 colon cancer cells | [24] |

| 3b | PI3Kα | 0.086 ± 0.005 | Not specified | [7] |

| 3b | mTOR | 0.221 ± 0.014 | Not specified | [7] |

Table 2: Inhibitory Activity of Fluorinated Thiazole Derivatives against VEGFR-2.

| Compound ID | Target | IC50 (nM) | Cancer Cell Line | Reference |

| Compound 5 | VEGFR-2 | 44 | HCT-116, Hela, MCF-7 | [8] |

| Compound III | VEGFR-2 | 51.09 | Not specified | [10] |

| Compound 7b | VEGFR-2 | 40.65 | MCF-7 | [25] |

| Compound 13b | VEGFR-2 | 41.51 | HCT-116, MCF-7, HepG-2 | [3] |

| Compound 5 (quinoxaline hybrid) | VEGFR-2 | Not specified (equal to Sorafenib) | HepG-2, HuH-7 | [2] |

Signaling Pathways Targeted by Fluorinated Thiazole Inhibitors

Fluorinated thiazole derivatives have demonstrated potent inhibitory activity against key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival.[26] Its aberrant activation is a hallmark of many cancers.[26] Fluorinated thiazoles have been developed as potent inhibitors of PI3K and/or mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[7][24]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by fluorinated thiazoles.

The VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[27][28] Fluorinated thiazole derivatives have been shown to be potent inhibitors of VEGFR-2 tyrosine kinase, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation and migration.[8][10]

Caption: Inhibition of the VEGFR-2 signaling pathway by fluorinated thiazoles.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of fluorinated thiazole building blocks.

General Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological screening of a library of fluorinated thiazole derivatives.

Caption: General workflow for the synthesis and screening of fluorinated thiazoles.

Protocol for Hantzsch Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles[12]

-

Reactant Preparation: In a round-bottom flask, dissolve the respective aryl-substituted thiosemicarbazone (1 equivalent) and 2-bromo-4-fluoroacetophenone (1 equivalent) in absolute ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol for Electrophilic Fluorination using Selectfluor® [Adapted from general procedures][13][29]

Caution: Handle Selectfluor® with care in a well-ventilated fume hood.

-

Reactant Preparation: To a solution of the thiazole substrate (1 equivalent) in a suitable solvent (e.g., acetonitrile) in a reaction vessel, add Selectfluor® (1.1-1.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction time can vary from a few hours to overnight, depending on the substrate's reactivity. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the fluorinated thiazole derivative by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol for Nucleophilic Fluorination of a Bromothiazole with KF [Adapted from general procedures][17][19]

-

Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the bromothiazole substrate (1 equivalent), anhydrous potassium fluoride (2-3 equivalents), and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents) in a dry, polar aprotic solvent (e.g., DMSO, DMF, or sulfolane).

-

Reaction: Heat the reaction mixture to a high temperature (typically 120-180 °C). Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic solution under reduced pressure and purify the residue by column chromatography on silica gel or by distillation.

-

Characterization: Confirm the identity and purity of the fluorinated thiazole product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Conclusion

Fluorinated thiazole building blocks represent a valuable asset in the medicinal chemist's toolbox. The strategic incorporation of fluorine allows for the fine-tuning of molecular properties, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the synthesis, biological activity, and relevant signaling pathways associated with these important scaffolds. The detailed experimental protocols and structured data presentation are intended to facilitate the rational design and efficient synthesis of novel fluorinated thiazole-based drug candidates. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities for innovation in this exciting area of drug discovery.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. Exploring a novel thiazole derivatives hybrid with fluorinated-indenoquinoxaline as dual inhibitors targeting VEGFR2/AKT and apoptosis inducers against hepatocellular carcinoma with docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. REF Case study search [impact.ref.ac.uk]

- 14. Recent Advancement on Selectfluor Mediated Synthesis of Heterocyclic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Selectfluor - Wikipedia [en.wikipedia.org]

- 17. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

The Trifluoromethyl Group: A Cornerstone in Modern Heterocyclic Chemistry for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Transformative Power of Trifluoromethylation

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has become a paramount strategy in contemporary drug discovery and development. This is attributed to the unique and potent influence of the CF₃ group on the physicochemical and biological properties of parent molecules. Its high electronegativity, metabolic stability, and lipophilicity can dramatically enhance a drug candidate's potency, selectivity, bioavailability, and pharmacokinetic profile.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated heterocycles, offering valuable insights for researchers in the pharmaceutical and agrochemical industries.

Physicochemical Properties: A Quantitative Perspective

The introduction of a trifluoromethyl group significantly alters key physicochemical parameters such as acidity (pKa) and lipophilicity (logP), which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Impact on Acidity (pKa)

The strong electron-withdrawing nature of the CF₃ group consistently enhances the acidity of nearby functional groups. This effect is crucial for modulating the ionization state of a drug molecule at physiological pH, which in turn influences its solubility, membrane permeability, and binding interactions with its biological target.

| Heterocycle | Substituent | pKa | Reference |

| Piperidine | H | 11.22 | [5] |

| Piperidine | 3-CF₃ | 8.75 | [5] |

| Tetrahydrofuran | 3-NH₂ | 9.5 | [6] |

| Tetrahydrofuran | 3-NH₂, 5-CF₃ | 7.8 | [6] |

| Tetrahydrothiophene | 3-NH₂ | 9.2 | [6] |

| Tetrahydrothiophene | 3-NH₂, 5-CF₃ | 7.5 | [6] |

Impact on Lipophilicity (logP)

The CF₃ group is one of the most lipophilic substituents, and its incorporation generally leads to a significant increase in the logP value of a molecule.[2] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes and the blood-brain barrier. However, the overall effect on lipophilicity is dependent on the specific heterocyclic scaffold and the position of substitution.

| Heterocycle | Substituent | logP | Reference |

| Piperidine | H | 0.83 | [5] |

| Piperidine | 4-CF₃ | 2.15 | [5] |

| Tetrahydrofuran | 3-OH | -0.5 | [6] |

| Tetrahydrofuran | 3-OH, 5-CF₃ | 0.7 | [6] |

| Tetrahydrothiophene | 3-OH | 0.2 | [6] |

| Tetrahydrothiophene | 3-OH, 5-CF₃ | 1.4 | [6] |

| Nilotinib Analog | H | 3.93 | [7] |

| Nilotinib (contains CF₃) | CF₃ | 4.65 | [7] |

Synthetic Methodologies: Key Experimental Protocols

The synthesis of trifluoromethylated heterocycles can be broadly categorized into two main approaches: the use of trifluoromethylated building blocks and the direct introduction of the CF₃ group onto a pre-existing heterocyclic core. Several powerful methods have been developed for direct C-H trifluoromethylation.

Protocol 1: Direct C-H Trifluoromethylation of Pyridines via N-oxide Activation

This method allows for the regioselective trifluoromethylation of pyridines, which are prevalent scaffolds in many pharmaceuticals.

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Bromo-5-(trifluoromethyl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-Bromo-5-(trifluoromethyl)thiazole. While specific experimental spectra for this compound are not publicly available in the searched literature, this document outlines the anticipated spectroscopic characteristics based on the analysis of structurally related compounds and general principles of spectroscopic analysis. Furthermore, it details generalized yet specific experimental protocols for acquiring the necessary data for this and similar fluorinated heterocyclic compounds.

Chemical Structure and Properties

-

IUPAC Name: 2-bromo-5-(trifluoromethyl)-1,3-thiazole

-

CAS Number: 1209458-80-9

-

Molecular Formula: C₄HBrF₃NS

-

Molecular Weight: 232.02 g/mol

-

Physical State: Liquid

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are predictive and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | ~8.0 - 8.5 | Quartet (q) | ~1-2 Hz (⁴JH-F) |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| C-2 | ~140 - 145 | Singlet (s) | - |

| C-4 | ~145 - 150 | Quartet (q) | ~5-10 Hz (³JC-F) |

| C-5 | ~115 - 120 | Quartet (q) | ~40-50 Hz (²JC-F) |

| CF₃ | ~120 - 125 | Quartet (q) | ~270-280 Hz (¹JC-F) |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CF₃ | ~ -60 to -70 | Singlet (s) or Quartet (q) | - or ~1-2 Hz (⁴JF-H) |

Table 4: Predicted FT-IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=N stretch (thiazole ring) | ~1500 - 1650 | Medium |

| C-F stretch (CF₃) | ~1100 - 1350 | Strong |

| Thiazole ring vibrations | Multiple bands | Medium to Weak |

| C-Br stretch | ~500 - 650 | Medium |

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 231/233 | Isotopic pattern for one bromine atom (approx. 1:1 ratio) |

| [M-Br]⁺ | 152 | Loss of bromine radical |

| [M-CF₃]⁺ | 162/164 | Loss of trifluoromethyl radical |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized for the analysis of fluorinated heterocyclic compounds and should be adapted as necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Acquisition:

-

Switch the spectrometer to the ¹⁹F nucleus.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: wide spectral width to encompass potential shifts, relaxation delay of 1-5 seconds.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (for a liquid sample):

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a small drop of the liquid this compound directly onto the ATR crystal or between two salt plates to create a thin film.[1][2][3]

Data Acquisition:

-

Record a background spectrum of the empty and clean ATR crystal or salt plates.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.[2]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source, often via direct infusion or through a gas chromatograph (GC) inlet.

-

Set the electron energy to a standard 70 eV.

-

Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Pay close attention to the isotopic pattern of the molecular ion to confirm the presence of bromine.[4][5] For compounds containing one bromine atom, a characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 1:1 will be observed.[4][5]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-(trifluoromethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. These application notes provide a detailed protocol for the Suzuki coupling of 2-Bromo-5-(trifluoromethyl)thiazole with various arylboronic acids. The presence of the trifluoromethyl group can significantly influence the electronic properties and reactivity of the thiazole ring, making the optimization of reaction conditions crucial for achieving high yields and purity. The protocols and data presented herein are compiled from established methodologies for structurally related trifluoromethyl-substituted heterocycles and provide a robust starting point for researchers.

Reaction Principle

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, particularly with electronically modified substrates such as this compound.

Data Presentation: Representative Suzuki Coupling Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on successful protocols for analogous trifluoromethyl-containing heterocyclic compounds.[1] Optimization may be required for specific substrates.

| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | Toluene | 100 | 16 | 80-90 |

| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 12 | 75-85 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 70-80 |

| 4-Acetylphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 65-75 |

| 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 16 | 80-90 |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 246 mg), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 29 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).[2]

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), 5 mL) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (typically 12-16 hours).

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-(trifluoromethyl)thiazole.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: General experimental workflow for the Suzuki coupling reaction.

References

- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sonogashira Reaction with 2-Bromo-5-(trifluoromethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[2] Its broad functional group tolerance and mild reaction conditions make it highly suitable for the synthesis of complex molecules.[1]